molecular formula C7H7ClN2O3S B1209249 Sulclamide CAS No. 2455-92-7

Sulclamide

Cat. No.: B1209249
CAS No.: 2455-92-7
M. Wt: 234.66 g/mol
InChI Key: WRLKLPDTRUYBBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sulclamide can be synthesized through various methods. One common approach involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Sulclamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential antimalarial properties and effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, including anti-tumor activity and treatment of depressive disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

Sulclamide exerts its effects through various molecular targets and pathways. It has been shown to disrupt microtubule assembly, cause cell cycle arrest, inhibit angiogenesis, and suppress certain transcriptional activators. These mechanisms contribute to its potential anti-tumor activity and other therapeutic effects.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its potential antimalarial and anti-tumor properties distinguish it from other similar compounds .

Properties

IUPAC Name

4-chloro-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLKLPDTRUYBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179292
Record name Sulclamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2455-92-7
Record name Sulclamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulclamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULCLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHI2O527Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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